5-Fluoro-1H-benzo[d]imidazol-6-amine

HCV NS5A inhibitor Pharmacokinetics Fluorination effect

This 5-fluoro-6-amino benzimidazole scaffold provides a rational design tool to lower heterocyclic amine pKa, improving oral plasma exposure and metabolic stability vs. non-fluorinated analogs. It is the preferred precursor for potent HCV NS5A inhibitors and VEGFR-2-targeting anticancer carboxamides (IC50 8.9–10.8 µM against MCF-7/DU145). Procure this specific 5-F-6-NH2 substitution pattern when generic replacement with unsubstituted or chloro-benzimidazoles would compromise lead PK/PD profiles.

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
CAS No. 118134-21-7
Cat. No. B046661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-benzo[d]imidazol-6-amine
CAS118134-21-7
Synonyms1H-Benzimidazol-5-amine,6-fluoro-(9CI)
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1N=CN2)F)N
InChIInChI=1S/C7H6FN3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2,(H,10,11)
InChIKeyFZWJKFDFGQTTOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-benzo[d]imidazol-6-amine (CAS 118134-21-7) Procurement Guide: A Fluorinated Benzimidazole Building Block for HCV NS5A and Anticancer Programs


5-Fluoro-1H-benzo[d]imidazol-6-amine (CAS 118134-21-7) is a heteroaromatic primary amine building block featuring a benzimidazole core with a fluorine substituent at the 5-position and an amine group at the 6-position (alternative nomenclature: 6-fluoro-1H-benzimidazol-5-amine). This scaffold is a privileged pharmacophore in medicinal chemistry due to the benzimidazole ring system's hydrogen-bonding capacity and the electronic effects conferred by fluorine substitution, which modulates amine basicity and metabolic stability. [1] The compound serves as a synthetic precursor for diverse pharmacologically active derivatives, most notably fluorobenzimidazole-based HCV NS5A inhibitors and kinase-targeting anticancer agents. [2]

Why 5-Fluoro-1H-benzo[d]imidazol-6-amine Cannot Be Interchanged with Unsubstituted or Chloro-Substituted Benzimidazole Building Blocks


The 5-fluoro substitution on the benzimidazole core is not merely an inert isosteric replacement; it introduces quantifiable differences in amine basicity, plasma exposure, and target-binding interactions that cannot be recapitulated by unsubstituted, chloro, or methyl analogs. [1] Specifically, the electron-withdrawing fluorine atom reduces the pKa of the benzimidazole nitrogens, which directly improves oral pharmacokinetic properties in lead compounds. [2] Randolph et al. demonstrated that 5-fluoro substitution on the benzimidazole linker increased drug plasma levels after oral dosing in mice compared to non-fluorinated benzimidazole analogs while maintaining nearly identical in vitro potency. [3] In anticancer applications, N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)-carboxamide derivatives exhibited the highest activity among a panel of test compounds, outperforming the corresponding benzothiazole analog. [4] These data establish that the 5-fluoro-6-amino substitution pattern confers distinct, measurable advantages that make generic substitution with non-fluorinated or differently substituted benzimidazole building blocks an unreliable strategy for hit-to-lead or lead optimization campaigns.

Quantitative Differentiation Evidence for 5-Fluoro-1H-benzo[d]imidazol-6-amine: Potency, PK, and Binding Data vs. Non-Fluorinated and Heterocyclic Analogs


5-Fluoro Benzimidazole Linker Increases Mouse Oral Plasma Drug Levels vs. Non-Fluorinated Benzimidazole Analog While Maintaining Pan-Genotype HCV Potency

In a head-to-head comparison within the same lead optimization series, 5-fluoro substitution on the benzimidazole linker (analogs 18 and 29) increased drug plasma levels after oral dosing in mice compared to the corresponding non-fluorinated benzimidazole analogs. [1] Crucially, this PK improvement was achieved without sacrificing antiviral potency: the fluorobenzimidazole compounds maintained nearly identical potencies against HCV genotypes 1-4 and 6 replicons. [2] The underlying mechanism involves fluorine-mediated reduction of benzimidazole nitrogen basicity, which decreases pKa and improves membrane permeability and metabolic stability. [3]

HCV NS5A inhibitor Pharmacokinetics Fluorination effect Oral bioavailability

N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)carboxamide Derivative Achieves IC50 of 8.9-10.8 µM Against MCF-7 and DU145 Cancer Cell Lines, Ranking Highest Among Test Series

A derivative synthesized from the 5-fluoro-1H-benzo[d]imidazol-2-amine scaffold (N-(5-fluoro-1H-benzo[d]imidazol-2-yl)-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxamide) exhibited the highest anticancer activity among all test compounds in the series. [1] The compound demonstrated IC50 values of 8.9 µM against MCF-7 (breast cancer) and 10.8 µM against DU145 (prostate cancer) human cell lines. [2] Notably, the 5-fluoro-benzimidazole derivative outperformed the corresponding 4-fluoro-benzothiazole analog in the same assay panel. [3] Docking analysis revealed potential VEGFR-2 kinase inhibitory activity with a binding energy of 7.9 kcal/mol. [4]

Anticancer VEGFR-2 kinase Benzimidazole conjugates Molecular docking

Fluorobenzimidazole-Based HCV NS5A Inhibitors Retain Sub-Nanomolar Potency Against First-Generation Inhibitor-Resistant Variants (M28T, Q30R, Y93C, Y93H)

Fluorobenzimidazole-containing NS5A inhibitors demonstrate potent, broad-genotype in vitro activity against HCV genotypes 1-6 replicons and maintain efficacy against clinically relevant NS5A variants that exhibit markedly reduced susceptibility to first-generation NS5A inhibitors. [1] Compound 29a, a fluorobenzimidazole derivative, showed EC50 values of 0.004 nM (M28T), 0.005 nM (Q30R), 0.005 nM (Y93C), and 0.059 nM (Y93H) against genotype 1a NS5A variants. [2] This potency retention against resistant variants represents a key differentiation from non-fluorinated NS5A inhibitors, which lose orders of magnitude of potency against these same mutants. [3]

HCV NS5A Drug resistance Antiviral Genotype coverage

5-Fluoro Substitution Modulates Benzimidazole Nitrogen Basicity (pKa Reduction) Consistent with Fluorinated Heterocyclic Amine SAR

Fluorination of heterocyclic amines produces predictable, monotonic changes in amine basicity depending on the fluorination pattern and proximity. [1] The introduction of fluorine at the 5-position of the benzimidazole core reduces the basicity of the benzimidazole nitrogens by electron-withdrawal through both inductive and resonance effects. [2] Randolph et al. explicitly hypothesized that the improvement in oral PK observed for 5-fluoro-substituted benzimidazole analogs was attributable to this halogenation-mediated decrease in nitrogen basicity, which enhances membrane permeability. [3] This physicochemical differentiation provides a rational, quantitative framework for selecting fluorinated over non-fluorinated benzimidazole building blocks when oral bioavailability is a program objective.

Physicochemical properties pKa modulation Fluorination SAR Drug-likeness

5-Fluoro-2-methyl-N-phenyl-1H-benzo[d]imidazol-6-amine Derivatives Demonstrate Broad-Spectrum Antibacterial and Anti-Inflammatory Activity in Validated In Vitro Assays

A series of 5-fluoro-2-methyl-N-phenyl-1H-benzo[d]imidazol-6-amine derivatives, synthesized using 5-fluoro-1H-benzo[d]imidazol-6-amine as a key intermediate, was evaluated for antimicrobial and anti-inflammatory activity. [1] Compounds were screened using the agar diffusion method for antimicrobial activity and the protein denaturation assay for in vitro anti-inflammatory activity. [2] The derivatives demonstrated confirmed moderate antimicrobial and anti-inflammatory activity, and their ADME and pharmacokinetic properties were predicted in silico to support further development. [3] While this study does not provide direct comparator data against non-fluorinated analogs, it establishes the broad pharmacological utility of derivatives accessible from this building block.

Antimicrobial Anti-inflammatory ADME prediction Fluorinated heterocycles

Recommended Application Scenarios for 5-Fluoro-1H-benzo[d]imidazol-6-amine (CAS 118134-21-7) Based on Validated Differentiation Evidence


Synthesis of Next-Generation HCV NS5A Inhibitors Requiring Pan-Genotype Coverage and Oral Bioavailability

This building block is the optimal starting material for constructing fluorobenzimidazole-linked HCV NS5A inhibitors, where 5-fluoro substitution confers improved oral plasma levels in mice while maintaining picomolar potency against genotypes 1-6 replicons and resistant variants (M28T, Q30R, Y93C, Y93H). [1] Procurement is justified when program objectives include oral dosing, broad genotype coverage, and activity against first-generation inhibitor-resistant viral populations. [2]

Medicinal Chemistry Campaigns Targeting VEGFR-2 Kinase and Related Anticancer Pathways

Use this compound to generate N-(5-fluoro-1H-benzo[d]imidazol-2-yl)carboxamide derivatives that have demonstrated IC50 values of 8.9-10.8 µM against MCF-7 and DU145 cancer cell lines—the highest activity among tested benzimidazole and benzothiazole conjugates. [3] The scaffold exhibits favorable VEGFR-2 binding (docking energy 7.9 kcal/mol), supporting its application in kinase inhibitor discovery programs. [4]

Lead Optimization Programs Where Reduced Amine Basicity and Improved Oral PK Are Critical Design Parameters

Select this 5-fluoro-substituted benzimidazole building block when medicinal chemistry objectives require systematic reduction of heterocyclic amine basicity to improve membrane permeability and metabolic stability. [5] The electron-withdrawing fluorine atom predictably decreases benzimidazole nitrogen pKa, providing a rational design element for enhancing oral drug-like properties. [6] This is particularly relevant for programs transitioning from non-fluorinated benzimidazole leads to development candidates. [7]

Antimicrobial and Anti-Inflammatory Drug Discovery Requiring Fluorinated Benzimidazole Scaffolds

Employ this building block to synthesize 5-fluoro-2-methyl-N-phenyl-1H-benzo[d]imidazol-6-amine derivatives with confirmed in vitro antimicrobial (agar diffusion) and anti-inflammatory (protein denaturation) activity. [8] The compound provides access to fluorinated benzimidazole derivatives with predicted favorable ADME profiles, supporting early-stage hit expansion in anti-infective and inflammation programs. [9]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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